molecular formula C11H9NO3 B1679310 5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one CAS No. 144909-21-7

5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one

Cat. No. B1679310
M. Wt: 203.19 g/mol
InChI Key: BTJICUWFWQIODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RG 14921 is a pyridone analog of erbstatin, epidermal growth factor (EGF) receptor tyrosine kinase and cAMP-dependent kinase.

properties

CAS RN

144909-21-7

Product Name

5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one

Molecular Formula

C11H9NO3

Molecular Weight

203.19 g/mol

IUPAC Name

5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H9NO3/c13-8-2-3-10(14)9(5-8)7-1-4-11(15)12-6-7/h1-6,13-14H,(H,12,15)

InChI Key

BTJICUWFWQIODX-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)O

Canonical SMILES

C1=CC(=C(C=C1O)C2=CNC(=O)C=C2)O

Appearance

Solid powder

Other CAS RN

144909-21-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

RG 14921;  RG14921;  RG-14921.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 502 mg (2.05 mmol) of 2-methoxy-5-(2,5-dimethoxy-phenyl)pyridine in 20 mL of 48% hydrobromic acid (aqueous) is refluxed for 6 hours, cooled to ca. 25° C. and diluted with 150 mL of water. The mixture is neutralized with solid NaHCO3, cooled to 0° C. and the resulting solid product collected by filtration. The solid is washed well with water, collected by centrifugation, then further purified by recrystalization in methanol to obtain 5-(2,5-dihydroxyphenyl)-2(1H)-pyridone m.p. 303°-306° C. dec).
Name
2-methoxy-5-(2,5-dimethoxy-phenyl)pyridine
Quantity
502 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one
Reactant of Route 2
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5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one
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5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one
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5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one
Reactant of Route 5
5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one
Reactant of Route 6
5-(2,5-dihydroxyphenyl)-1H-pyridin-2-one

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